molecular formula C6H11NO3 B13471601 4-Methyl-5-nitropentan-2-one CAS No. 13673-01-3

4-Methyl-5-nitropentan-2-one

Cat. No.: B13471601
CAS No.: 13673-01-3
M. Wt: 145.16 g/mol
InChI Key: ICQRVYQCKBMGMC-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropentan-2-one: is an organic compound with the molecular formula C6H11NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nitropentan-2-one can be synthesized through a multi-step process involving nitration and oxidation reactions. One common method involves the nitration of 4-methylpentan-2-one using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitropentan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of nitro alcohols or nitro ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted nitro compounds.

Scientific Research Applications

Chemistry: 4-Methyl-5-nitropentan-2-one is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool for studying enzyme mechanisms.

Medicine: While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess pharmacological activities, making it valuable in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropentan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific context and conditions.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling processes.

    DNA/RNA: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

    4-Methylpentan-2-one: Lacks the nitro group, resulting in different chemical properties and reactivity.

    5-Nitropentan-2-one: Similar structure but without the methyl group, leading to variations in physical and chemical properties.

    4-Methyl-2-nitrobutan-2-one: Another nitro compound with a different carbon backbone, affecting its reactivity and applications.

Uniqueness: 4-Methyl-5-nitropentan-2-one is unique due to the presence of both a nitro group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

13673-01-3

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methyl-5-nitropentan-2-one

InChI

InChI=1S/C6H11NO3/c1-5(3-6(2)8)4-7(9)10/h5H,3-4H2,1-2H3

InChI Key

ICQRVYQCKBMGMC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C[N+](=O)[O-]

Origin of Product

United States

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